molecular formula C9H10Cl2N4 B1529108 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride CAS No. 1965309-72-1

2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride

Cat. No. B1529108
M. Wt: 245.11 g/mol
InChI Key: IWHOYQXNOHSLBA-UHFFFAOYSA-N
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Description

“2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride” is a chemical compound with the CAS Number: 1965309-72-1 . It has a molecular weight of 245.11 and its IUPAC name is 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N4.2ClH/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7;;/h1-2,5-6H,4,11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Imidazo[1,2-a]pyridine derivatives are pivotal in the synthesis of valuable heterocycles for pharmaceutical synthesis. For instance, metalated arylmethylisonitriles addition to 2-chloropyridines has been shown to afford imidazo[1,5-a]pyridines, valuable in developing pharmaceutical compounds due to their complex structures and potential bioactivities (Yajun Li, Allen Chao, & F. Fleming, 2016).

Fluorescent Probes for Mercury Ion

Certain imidazo[1,2-a]pyridine derivatives, produced through the reaction of β-lactam carbenes with 2-pyridyl isonitriles, have been demonstrated as efficient fluorescent probes for mercury ions. This application is crucial for environmental and analytical chemistry, providing tools for detecting hazardous materials (N. Shao et al., 2011).

Molecular Scaffold for Medicinal Chemistry

The 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines synthesis has revealed their significance as a three-dimensional molecular scaffold. Such scaffolds are invaluable in the search for small molecules that can adapt optimally to the three-dimensional binding sites of biological targets, especially in medicinal chemistry (S. Schmid, D. Schühle, & V. Austel, 2006).

Antioxidant and Antimicrobial Activities

Imidazo[1,2-a]pyridine derivatives have been explored for their antioxidant and antimicrobial activities. Synthesis of new derivatives and their evaluation against various microbial strains show significant potential for developing new antimicrobial agents, demonstrating the broad applicability of these compounds in developing treatments for infections and oxidative stress-related conditions (F. Bassyouni et al., 2012).

Water-Mediated Synthesis

Innovations in synthetic methodologies have allowed for water-mediated synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. This approach not only simplifies the synthesis process but also aligns with the principles of green chemistry by utilizing water as a solvent, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Darapaneni Chandra Mohan et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4.2ClH/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7;;/h1-2,5-6H,4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHOYQXNOHSLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
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2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Reactant of Route 3
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2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
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2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Reactant of Route 5
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Reactant of Route 6
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride

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